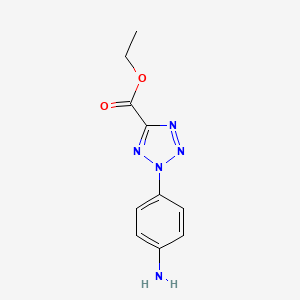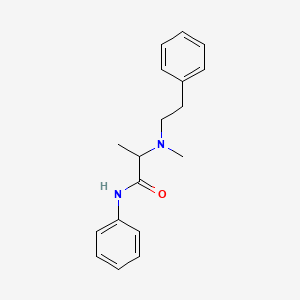
1,3-Bis(1-hydroxy-2-methylpropan-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(1-hydroxy-2-methylpropan-2-yl)urea is an organic compound with the molecular formula C9H20N2O3 It is a derivative of urea, featuring two hydroxy groups and two methyl groups attached to the nitrogen atoms of the urea core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Bis(1-hydroxy-2-methylpropan-2-yl)urea can be synthesized through the reaction of 2-amino-2-methylpropan-1,3-diol with urea. The reaction typically involves heating the reactants in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, can vary depending on the specific method used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can help achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(1-hydroxy-2-methylpropan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1,3-Bis(1-hydroxy-2-methylpropan-2-yl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical reagent or as a component in the development of new drugs.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(1-hydroxy-2-methylpropan-2-yl)urea involves its interaction with molecular targets and pathways within biological systems. The hydroxy and methyl groups may play a role in its binding affinity and specificity for certain enzymes or receptors. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(hydroxymethyl)urea: This compound has two hydroxymethyl groups attached to the urea core.
1,3-Bis(1-phenylpropan-2-yl)urea: This compound features phenyl groups instead of hydroxy and methyl groups.
Uniqueness
1,3-Bis(1-hydroxy-2-methylpropan-2-yl)urea is unique due to the presence of both hydroxy and methyl groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups may provide distinct properties compared to other similar compounds.
Propiedades
Número CAS |
162748-76-7 |
|---|---|
Fórmula molecular |
C9H20N2O3 |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
1,3-bis(1-hydroxy-2-methylpropan-2-yl)urea |
InChI |
InChI=1S/C9H20N2O3/c1-8(2,5-12)10-7(14)11-9(3,4)6-13/h12-13H,5-6H2,1-4H3,(H2,10,11,14) |
Clave InChI |
BQPUQZGYVLFVII-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)NC(=O)NC(C)(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


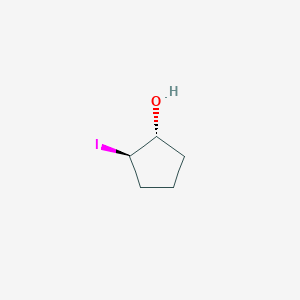

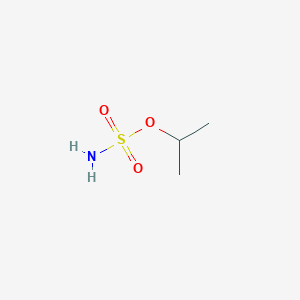
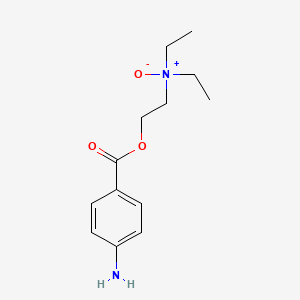

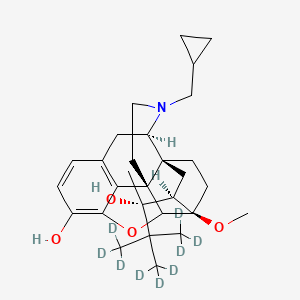
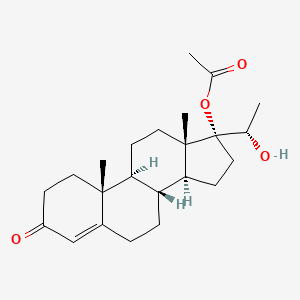
![7-Ethoxy-5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propylpyrazolo[4,3-d]pyrimidine](/img/structure/B13447121.png)

